3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Description

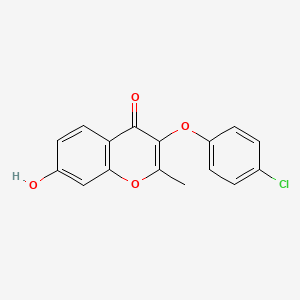

3-(4-Chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 882283-30-9) is a synthetic flavone derivative with the molecular formula C₁₆H₁₁ClO₄ and a molecular weight of 302.71 g/mol . Its structure consists of a chromen-4-one core substituted with:

- A 4-chlorophenoxy group at position 3,

- A hydroxyl group at position 7,

- A methyl group at position 2.

This compound belongs to the chromenone class, known for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

3-(4-chlorophenoxy)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO4/c1-9-16(21-12-5-2-10(17)3-6-12)15(19)13-7-4-11(18)8-14(13)20-9/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAZWWUNVFKXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorophenol and 2-methyl-4H-chromen-4-one as the primary starting materials.

Reaction with 4-chlorophenol: 4-chlorophenol is reacted with a suitable base, such as sodium hydroxide, to form the corresponding phenoxide ion.

Formation of Chromone Derivative: The phenoxide ion is then reacted with 2-methyl-4H-chromen-4-one under controlled conditions to form the desired product, 3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: Formation of 3-(4-chlorophenoxy)-7-oxo-2-methyl-4H-chromen-4-one.

Reduction: Formation of 3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 302953-04-4)

Molecular Formula : C₁₆H₈ClF₃O₃ | Molar Mass : 340.68 g/mol

Key Differences :

- Substituent at Position 2 : Trifluoromethyl (-CF₃) instead of methyl (-CH₃).

- Position 3 Group: 4-Chlorophenyl (-C₆H₄Cl) instead of 4-chlorophenoxy (-O-C₆H₄Cl).

Impact on Properties :

- The chlorophenyl group (vs. chlorophenoxy) reduces oxygen-mediated hydrogen bonding but improves lipophilicity (logP ~3.5 predicted).

- pKa : 6.66 ± 0.40 (predicted), suggesting moderate solubility in physiological pH .

| Property | Target Compound | CF₃ Analog |

|---|---|---|

| Molar Mass (g/mol) | 302.71 | 340.68 |

| Position 2 Substituent | -CH₃ | -CF₃ |

| logP (Predicted) | ~2.8 | ~3.5 |

| Bioactivity | Antioxidant | Enhanced potency |

3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (CAS: 263364-67-6)

Molecular Formula : C₁₇H₁₃ClO₃ | Molar Mass : 300.74 g/mol

Key Differences :

- Core Structure : Chromen-2-one (lactone) vs. chromen-4-one.

- Substituents : Methoxy (-OCH₃) at position 7, methyl at position 4.

Impact on Properties :

- The chromen-2-one scaffold introduces a lactone ring, altering electronic conjugation and reducing planarity compared to chromen-4-one .

- Methoxy group at position 7 decreases hydrogen-bonding capacity but improves membrane permeability.

- Crystallinity : Likely higher due to the lactone structure, affecting solubility .

7-(4-Chloro-2-hydroxyphenoxy)-4-methyl-2H-chromen-2-one

Molecular Formula : C₁₆H₁₁ClO₄ | Molar Mass : 302.71 g/mol

Key Differences :

- Substituent at Position 7: 4-Chloro-2-hydroxyphenoxy (-O-C₆H₃Cl(OH)) vs. 7-hydroxy.

- Core Structure : Chromen-2-one.

Impact on Properties :

- Steric Effects : Bulky substituent at position 7 may hinder interactions with hydrophobic enzyme pockets.

3-[(1E)-2-(4-Chlorophenyl)ethenyl]-4H-1-benzopyran-4-one (Styrylchromone Derivative)

Molecular Formula : C₁₇H₁₁ClO₂ | Molar Mass : 298.72 g/mol

Key Differences :

- Position 3 Group: Styryl (-CH=CH-C₆H₄Cl) vs. chlorophenoxy.

Impact on Properties :

- Conjugation : The styryl group extends π-conjugation, shifting UV-Vis absorption (λmax ~350 nm) and enhancing photostability .

- Bioactivity : Increased cytotoxicity in cancer cell lines due to improved membrane interaction .

Structural and Pharmacological Trends

Substituent Effects on Bioactivity

- Hydroxyl Groups : Critical for antioxidant activity (e.g., 7-hydroxy in target compound vs. 7-methoxy in CAS 263364-67-6) .

- Halogenation: Chlorine enhances lipophilicity and receptor binding (e.g., 4-chlorophenoxy in target compound vs. 4-chlorophenyl in CAS 302953-04-4) .

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) improves metabolic stability but reduces solubility .

Biological Activity

3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one, a compound belonging to the class of coumarins, exhibits a diverse range of biological activities. Coumarins are known for their therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is C16H11ClO4. The presence of the chlorophenoxy group and the hydroxyl moiety contributes to its biological activity.

Research indicates that coumarin derivatives can act through multiple mechanisms:

- Inhibition of Enzymatic Activity : Many coumarins inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : The hydroxyl groups in coumarins can scavenge free radicals, reducing oxidative stress.

- Anticancer Activity : Coumarins have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and affecting cell cycle progression.

Inhibition of Cholinesterases

A study evaluated the inhibitory effects of various coumarin derivatives on AChE and BChE. The compound exhibited moderate inhibitory activity with IC50 values indicating its potential as a neuroprotective agent:

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one | 19.2 | 13.2 |

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound showed significant scavenging activity, comparable to standard antioxidants:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one | 75% at 100 μM |

Cytotoxicity Studies

Cytotoxic effects were tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound has potential anticancer properties:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.0 |

| Hek293 | 25.0 |

Case Studies

- Neuroprotective Effects : In a study focusing on neurodegenerative diseases, the compound was found to improve cognitive function in animal models through its AChE inhibitory action.

- Antitumor Activity : Research demonstrated that treatment with this coumarin derivative led to significant tumor size reduction in xenograft models, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.